![molecular formula C15H10BrF3N6O B1680096 1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea CAS No. 343630-41-1](/img/structure/B1680096.png)
1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea
Übersicht
Beschreibung
The compound “1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea” is a chemical compound with the empirical formula C15H10BrF3N6O . It contains a tetrazole ring, which is a class of five-membered heterocyclic compounds containing four nitrogen atoms .
Physical And Chemical Properties Analysis
The compound “1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea” has a molecular weight of 511.24 . It should be stored sealed in dry conditions at 2-8°C . The boiling point is not specified .Wissenschaftliche Forschungsanwendungen
Treatment for Sickle Cell Disease
NS-3623 has been studied for its potential use in the treatment of sickle cell disease . It was found to ameliorate erythrocyte dehydration in transgenic SAD mice, which is a model for sickle cell disease . The compound was characterized in vitro using red blood cells (RBCs) from healthy donors and sickle cell patients, and in vivo using normal mice and the transgenic mouse model . The results indicated the potential use of Cl-conductance blockers like NS-3623 to treat human sickle cell disease .
Ion Channel Modulation
NS-3623 is known to be an ion channel modulator . It inhibits the volume-regulated anion channel (VRAC) in HEK293 cells and chloride conductance in isolated human red blood cells . This modulation of ion channels can have various applications in the study of cellular processes and the development of treatments for diseases related to ion channel dysfunction .
Activation of hERG Channels
The compound also activates human-ether-a-go-go (hERG), also known as Kv11.1 . The activation of these channels can have implications in the study of cardiac electrophysiology and the development of treatments for conditions such as arrhythmia .
Inhibition of Chloride Conductance
In vitro, NS-3623 has been found to reversibly block human RBC Cl-conductance (g Cl) with an IC 50 value of 210 nmol/L and a maximal block of 95% . This inhibition of chloride conductance can have various applications in the study of cellular processes and the development of treatments for diseases related to ion channel dysfunction .
In Vivo Inhibition of RBC g Cl
In vivo, NS-3623 inhibited RBC g Cl after oral administration to normal mice . This could have potential applications in the study of red blood cell function and the development of treatments for diseases related to red blood cell dysfunction .
Improvement of Red Blood Cell Morphology
NS-3623 has been found to improve red blood cell morphology in the SAD transgenic mouse model of sickle cell disease when administered at a dose of 100 mg/kg per day for 21 days . This could have potential applications in the treatment of diseases related to red blood cell morphology, such as sickle cell disease .
Wirkmechanismus
Target of Action
NS3623, also known as “J9HB2T5SS4”, “NS 3623”, “NS-3623”, or “1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea”, primarily targets the human ether-a-go-go-related gene (hERG1/KV11.1) potassium channels . These channels underlie the rapid delayed rectifier current, IKr, which is a major determinant of cardiac repolarization .
Mode of Action
NS3623 acts as an activator of the hERG1/KV11.1 and KV4.3 channels . It activates the IKr and Ito currents, displaying antiarrhythmic activity . Interestingly, NS3623 has a dual mode of action, being an inhibitor of hERG1 channels at certain concentrations .
Biochemical Pathways
The activation of the hERG1/KV11.1 channels by NS3623 leads to the dissipation of the gradients that are built and maintained by the sodium and calcium pumps . This action can be observed in specific physiological and pathophysiological situations such as in vivo senescence, storage at low temperature, sickle cell anemia, and many other genetic defects affecting transporters, membrane, or cytoskeletal proteins .
Pharmacokinetics
It’s known that ns3623 can inhibit chloride conductance up to 10 μm, and another effect is unveiled at higher concentrations .
Result of Action
The activation of the IKr and Ito currents by NS3623 results in the shortening of the corrected QT interval, displaying antiarrhythmic activity . In addition, NS3623 is still able to inhibit the chloride conductance and to trigger, at high concentrations, non-selective cation (NSC) activity .
Action Environment
This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as the ionic strength conditions .
Eigenschaften
IUPAC Name |
1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3N6O/c16-9-4-5-12(11(7-9)13-22-24-25-23-13)21-14(26)20-10-3-1-2-8(6-10)15(17,18)19/h1-7H,(H2,20,21,26)(H,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPULDIATMTIIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)Br)C3=NNN=N3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |
CAS RN |
343630-41-1 | |
Record name | NS-3623 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343630411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NS-3623 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9HB2T5SS4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.